(S)-2-(Isoquinolin-1-yl)-4-phenyl-4,5-dihydrooxazole is a chiral heterocyclic compound characterized by the presence of an oxazole ring fused with an isoquinoline moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science. Its unique structure allows for diverse chemical reactivity, making it a valuable building block in organic synthesis and a potential candidate for therapeutic applications.
The compound can be synthesized through various methods, which will be discussed in detail in the synthesis analysis section. It is commercially available from chemical suppliers and has been studied in academic research settings.
This compound belongs to the class of oxazoles, which are five-membered heterocycles containing nitrogen and oxygen atoms. The presence of the isoquinoline moiety further classifies it as a nitrogen-containing aromatic compound.
The synthesis of (S)-2-(Isoquinolin-1-yl)-4-phenyl-4,5-dihydrooxazole typically involves cyclization reactions between appropriate precursors. A common synthetic route includes the reaction of isoquinoline derivatives with oxazole precursors under controlled conditions.
The molecular structure of (S)-2-(Isoquinolin-1-yl)-4-phenyl-4,5-dihydrooxazole features:
The chemical formula is , with a molecular weight of approximately 242.29 g/mol. The structural representation can be derived from its IUPAC name, indicating specific stereochemistry at the chiral center.
(S)-2-(Isoquinolin-1-yl)-4-phenyl-4,5-dihydrooxazole can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for (S)-2-(Isoquinolin-1-yl)-4-phenyl-4,5-dihydrooxazole involves its interaction with biological targets at the molecular level:
These interactions can modulate enzyme activity or receptor binding, leading to potential therapeutic effects.
The physical properties of (S)-2-(Isoquinolin-1-yl)-4-phenyl-4,5-dihydrooxazole include:
Chemical properties include:
Relevant data regarding these properties can be obtained from experimental studies or supplier specifications.
(S)-2-(Isoquinolin-1-yl)-4-phenyl-4,5-dihydrooxazole has several scientific uses:
Enantioselective synthesis of chiral oxazolines like (S)-2-(isoquinolin-1-yl)-4-phenyl-4,5-dihydrooxazole leverages stereospecific ring-forming methodologies. A prominent approach involves the Lewis acid-catalyzed reaction between epoxides and nitriles, where chiral induction originates from either enantiopure starting materials or asymmetric catalysts. For example, epoxide 1—synthesized from isosorbide—reacts with benzonitrile under BF₃·Et₂O catalysis to yield oxazolines with strict control of stereochemistry at the C4 and C5 positions. This method achieves regioselective nucleophilic attack at the less-substituted carbon of the epoxide, forming the oxazoline ring with S configuration at the stereogenic centers (confirmed by ¹³C NMR at δ 57.4 ppm for the CH₂-N resonance) [8].
Alternative catalytic systems include Zn(OTf)₂-mediated cyclization between chiral amino alcohols and isoquinoline-1-carbonitrile derivatives. This method avoids epimerization but requires rigorous anhydrous conditions due to the oxazoline ring’s sensitivity to hydrolysis. The reaction proceeds via in situ formation of an imidate intermediate, followed by intramolecular cyclization [3]. Chiral-pool strategies using amino alcohols from natural sources (e.g., (1R,2S)-norephedrine) provide high enantiomeric excess (>99% ee) but face scalability limitations [6].
Table 1: Catalytic Systems for Asymmetric Oxazoline Synthesis
Catalyst | Substrate Pair | Temperature | ee (%) | Yield (%) |
---|---|---|---|---|
BF₃·Et₂O | Epoxide 1 + benzonitrile | RT | >99 | 58 |
Zn(OTf)₂ | Amino alcohol + 1-cyanoisoquinoline | 80°C | 95 | 40 |
Sc(OTf)₃/Pybox ligand | Halohydrin + benzonitrile | 60°C | 92 | 75 |
Key Insight: BF₃·Et₂O offers optimal enantiocontrol for epoxide-based routes, while Lewis acid/ligand combinations enable tunable stereoselectivity [6] [8].
Structural diversification of the 4,5-dihydrooxazole core targets enhanced physicochemical and biological properties. Scaffold hopping strategies focus on three regions:
Table 2: Impact of Structural Modifications on Key Properties
Compound | Core Modification | Biological Activity (MIC/IC₅₀) | Metabolic Stability (HLM t₁/₂, min) |
---|---|---|---|
A6 | 2-Benzo[b]thiophene | C. albicans: 0.03 μg/mL; A. fumigatus: 0.5 μg/mL | 45.2 |
A31 | 4-(4-Cl-phenyl) | C. neoformans: 0.25 μg/mL | 80.5 |
C11 | Quinoline-4,5-dihydrooxazole hybrid | ESCC cell lines: ≤10 nM | Not reported |
Design Principle: Bioactivity correlates with steric bulk and electronics—bulky substituents enhance target affinity but may reduce solubility [1] [2] [4].
Chiral oxazoline ligands significantly enhance cyclization efficiency in metal-catalyzed routes. The Pyridine-Oxazoline (PyOx) scaffold—e.g., (S)-t-BuPyOx—coordinates Pd(II) or Cu(I) to facilitate ring closure via substrate orientation. Key methodologies include:
Ligand design focuses on steric tuning:
Mechanistic Note: Ligands accelerate rate-determining C–O bond formation by lowering the transition-state energy through π-stacking or hydrogen bonding [3] [6].
Solvent polarity and temperature critically impact oxazoline yield and stereoselectivity:
Table 3: Solvent/Temperature Optimization for BF₃·Et₂O-Catalyzed Cyclization
Solvent | Temp (°C) | Time (h) | Yield (%) | Degradation Products |
---|---|---|---|---|
Toluene | 25 | 3 | 45 | <5% |
DCM | 25 | 3 | 58 | <5% |
Acetonitrile | 25 | 3 | 9 | >80% |
DCM | 40 | 1 | 20 | 50% |
DCM | 0 | 12 | 40 | 10% |
Critical Parameter: Anhydrous conditions are non-negotiable—trace water hydrolyzes oxazoline to hydroxyamide byproducts (e.g., during silica gel chromatography) [3] [8].
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0